

Unveiling the Selectivity Profile of RIPK2 Inhibitor GSK583: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	RIPK2-IN-3	
Cat. No.:	B3390941	Get Quote

For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to interpreting experimental results and predicting potential off-target effects. This guide provides a detailed comparison of the cross-reactivity of the potent and selective RIPK2 inhibitor, GSK583, with other kinases, supported by available experimental data.

Receptor-interacting serine/threonine-protein kinase 2 (RIPK2) is a critical transducer of signals from the intracellular pattern recognition receptors NOD1 and NOD2, playing a key role in the innate immune response. Its involvement in inflammatory diseases has made it an attractive target for therapeutic intervention. GSK583 has emerged as a valuable tool compound for studying the function of RIPK2 due to its high potency and selectivity. This guide delves into the specifics of its interactions with other kinases.

Comparative Analysis of GSK583 Kinase Selectivity

GSK583 is a highly potent inhibitor of human RIPK2 with a reported IC50 of 5 nM.[1] Its selectivity has been assessed against a broad panel of kinases, demonstrating a highly specific interaction with its primary target. The following tables summarize the known cross-reactivity of GSK583 with other kinases based on published data.

High-Affinity Off-Target Interactions

While GSK583 is remarkably selective, a few off-target kinases have been identified that are inhibited at concentrations relevant to its use in cellular and in vivo studies.



Kinase	IC50 (nM)	Fold Selectivity vs. RIPK2	Notes
RIPK3	16	3.2	Despite the biochemical affinity, GSK583 shows minimal functional inhibition of RIPK3-dependent necroptosis in cellular assays.
BRK	-	-	Some inhibition observed.
Aurora A	-	-	Some inhibition observed.

Note: IC50 values can vary depending on the assay conditions. The fold selectivity is calculated based on the IC50 for RIPK2 of 5 nM.

Broader Kinome Scan Profile

GSK583 has been profiled against a panel of 300 kinases at a concentration of 1 μ M and exhibited excellent selectivity.[1] While the complete dataset from this broad screen is not publicly available in a comprehensive table, the primary publication notes the high degree of selectivity. For a related compound, inhibitor 7, derived from the same chemical series as GSK583, a screen against 299 kinases at 1 μ M resulted in greater than 70% inhibition of only 15 kinases, predominantly from the tyrosine kinase subfamily. This suggests a similar selective profile for GSK583.

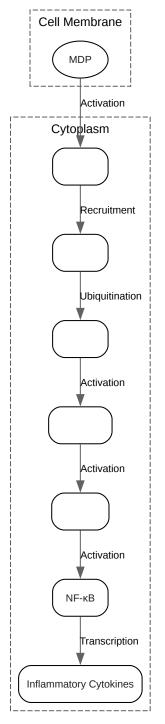
Key kinases for which GSK583 shows strong selectivity (i.e., minimal inhibition) include p38 α and VEGFR2.[1]

Signaling Pathway and Experimental Workflow

To provide context for the experimental data, the following diagrams illustrate the NOD2-RIPK2 signaling pathway and a typical kinase profiling workflow.



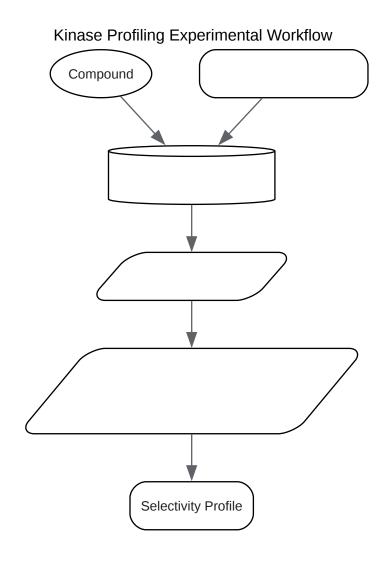
NOD2-RIPK2 Signaling Pathway



Click to download full resolution via product page

Figure 1: Simplified diagram of the NOD2-RIPK2 signaling cascade.





Click to download full resolution via product page

Figure 2: General experimental workflow for kinase inhibitor profiling.

Experimental Protocols

The cross-reactivity data for GSK583 was primarily generated using competitive binding assays, such as the KINOMEscan™ platform.

KINOMEscan™ Competition Binding Assay



Principle: This assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag. A reduction in the amount of bound kinase in the presence of the test compound indicates binding.

Methodology:

- Kinase Preparation: A comprehensive panel of human kinases are expressed as fusions with a DNA tag.
- Ligand Immobilization: A proprietary, broadly active kinase inhibitor is biotinylated and immobilized on streptavidin-coated magnetic beads.
- Competition Assay: The DNA-tagged kinases are incubated with the immobilized ligand and the test compound (GSK583) at various concentrations.
- Washing: Unbound kinase and test compound are removed by washing the beads.
- Elution and Quantification: The bound kinase is eluted, and the amount of the DNA tag is quantified by qPCR.
- Data Analysis: The amount of kinase captured is measured for each kinase in the presence
 of the test compound and compared to a DMSO control. The results are typically expressed
 as percent of control, and for dose-response curves, IC50 or Kd values are calculated to
 determine the binding affinity.

Conclusion

GSK583 is a highly selective inhibitor of RIPK2, making it a valuable tool for dissecting the role of this kinase in cellular signaling and disease. While it exhibits some off-target activity against a small number of kinases, particularly RIPK3, its overall kinome profile demonstrates a remarkable degree of specificity. For researchers utilizing GSK583, it is crucial to consider these potential off-target effects, especially when interpreting phenotypes observed at higher concentrations. The data presented in this guide provides a foundation for more informed experimental design and data interpretation in the study of RIPK2 biology.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Unveiling the Selectivity Profile of RIPK2 Inhibitor GSK583: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3390941#cross-reactivity-of-ripk2-in-3-with-other-kinases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com